molecular formula C21H25NO4 B267629 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B267629
M. Wt: 355.4 g/mol
InChI Key: BNRNJLIVHZTQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as PFB, is a chemical compound that has been widely studied for its potential therapeutic applications. PFB belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects.

Scientific Research Applications

2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and pain management. In cancer research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroprotection research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In pain management research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have analgesic effects in animal models of pain.

Mechanism of Action

The mechanism of action of 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth and survival. 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the activity of several other enzymes involved in cancer cell growth and survival, including mTOR and ERK.
Biochemical and Physiological Effects:
2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in animal models. In cancer research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In neuroprotection research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to protect neurons from oxidative stress and inflammation. In pain management research, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its broad range of potential therapeutic applications. 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have anticancer, neuroprotective, and analgesic effects, making it a versatile compound for research. One limitation of using 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of research could focus on the development of more efficient synthesis methods for 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, which could make it more accessible for research purposes. Another area of research could focus on the potential use of 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other compounds for enhanced therapeutic effects. Additionally, further studies could be done to elucidate the exact mechanism of action of 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and to explore its potential therapeutic applications in other areas, such as autoimmune diseases and cardiovascular disease.
In conclusion, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a promising compound that has been widely studied for its potential therapeutic applications. Its ability to inhibit cancer cell growth, protect neurons from damage, and alleviate pain make it a versatile compound for research. As research continues, 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may prove to be a valuable tool in the development of new treatments for a variety of diseases.

Synthesis Methods

2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-(tetrahydro-2-furanylmethoxy)phenylamine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

properties

Product Name

2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethoxy)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C21H25NO4/c1-2-13-25-20-8-4-3-7-19(20)21(23)22-16-9-11-17(12-10-16)26-15-18-6-5-14-24-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,22,23)

InChI Key

BNRNJLIVHZTQMA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.